molecular formula C8H9ClN2O3 B8025948 3-Chloro-4-nitro-2-propoxypyridine

3-Chloro-4-nitro-2-propoxypyridine

Cat. No.: B8025948
M. Wt: 216.62 g/mol
InChI Key: RAOFYAVEHODELU-UHFFFAOYSA-N
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Description

3-Chloro-4-nitro-2-propoxypyridine is a pyridine derivative featuring a chlorine atom at position 3, a nitro group at position 4, and a propoxy substituent at position 2. This compound belongs to a class of nitro-substituted pyridines, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.

Properties

IUPAC Name

3-chloro-4-nitro-2-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-5-14-8-7(9)6(11(12)13)3-4-10-8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOFYAVEHODELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-nitro-2-propoxypyridine typically involves the nitration of 3-chloro-2-propoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitro-2-propoxypyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom at the third position can be replaced by various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The propoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

    Aminopyridines: Resulting from the reduction of the nitro group.

    Aldehydes and Carboxylic Acids: Produced from the oxidation of the propoxy group.

Scientific Research Applications

3-Chloro-4-nitro-2-propoxypyridine finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the propoxy group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The structural analogs of 3-Chloro-4-nitro-2-propoxypyridine differ primarily in the alkoxy group at position 2 and the positions of other substituents. Key comparisons are summarized below:

Table 1: Comparison of Pyridine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Source
This compound Cl (3), NO₂ (4), OPr (2) C₈H₉ClN₂O₃ 228.63 Not reported Not reported Not reported N/A
3-Chloro-2-(cyclopentyloxy)-4-nitropyridine Cl (3), NO₂ (4), O-c-C₅H₉ (2) C₁₀H₁₁ClN₂O₃ 242.66 357.3 (predicted) 1.384 (predicted) -2.23
4-Chloro-5-methoxypyridin-3-amine Cl (4), OMe (5), NH₂ (3) C₆H₇ClN₂O 158.59 Not reported Not reported Not reported
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine Cl (2), TMS-ethynyl (3), NH₂ (4) C₁₀H₁₂ClN₂Si 237.76 Not reported Not reported Not reported
Key Observations:

Alkoxy Group Impact :

  • The cyclopentyloxy analog () has a higher molecular weight (242.66 vs. 228.63) and predicted boiling point (357.3°C) compared to the propoxy derivative, likely due to the bulkier cyclopentyl group. The propoxy group offers a balance between hydrophobicity and steric hindrance, which may enhance solubility in organic solvents.

Electron-Withdrawing Effects :

  • The nitro group at position 4 in both this compound and its cyclopentyloxy analog contributes to a strongly electron-deficient aromatic ring, as evidenced by the low predicted pKa (-2.23) of the latter . This acidity is critical in reactions involving nucleophilic substitution or coordination chemistry.

Functional Group Variations :

  • Compounds like 4-Chloro-5-methoxypyridin-3-amine () lack the nitro group but feature an amine at position 3, which drastically alters reactivity (e.g., participation in coupling reactions).
  • The trimethylsilyl-ethynyl group in introduces steric bulk and silicon-mediated reactivity, which is absent in the target compound.

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